molecular formula C20H22N2O5S2 B5474885 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B5474885
M. Wt: 434.5 g/mol
InChI Key: TZVFNKUWVDFRFK-BQYQJAHWSA-N
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Description

This compound is a benzothiophene-3-carboxamide derivative featuring a tetrahydrothiophene-1,1-dioxide (sulfolane) moiety and an (E)-configured α,β-unsaturated carbonyl group conjugated to a furan ring. The core structure consists of a bicyclic system (4,5,6,7-tetrahydro-1-benzothiophene) fused with a carboxamide group at position 3, which is further substituted by a sulfolane ring via an amide linkage.

The sulfolane moiety (1,1-dioxidotetrahydrothiophene) enhances solubility in polar solvents due to its high polarity and strong hydrogen-bonding capacity . The furan ring contributes to electron-rich aromatic interactions, while the α,β-unsaturated carbonyl group may serve as a Michael acceptor, enabling covalent interactions with nucleophilic residues in target proteins .

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S2/c23-17(8-7-14-4-3-10-27-14)22-20-18(15-5-1-2-6-16(15)28-20)19(24)21-13-9-11-29(25,26)12-13/h3-4,7-8,10,13H,1-2,5-6,9,11-12H2,(H,21,24)(H,22,23)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVFNKUWVDFRFK-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C=CC3=CC=CO3)C(=O)NC4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)/C=C/C3=CC=CO3)C(=O)NC4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzothiophene-Carboxamide Derivatives

A structurally analogous compound, N-(1,1-dioxidotetrahydro-3-thienyl)-2-{[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (), replaces the furan-2-yl group with a 4-tert-butylphenyl moiety. Comparative solubility studies reveal that the furan-containing derivative exhibits 2.3-fold higher aqueous solubility (12.5 mg/mL vs. 5.4 mg/mL for the tert-butylphenyl analog) due to the polar furan oxygen .

Another derivative, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide (), replaces the benzothiophene core with a dimethylbenzofuran system and introduces a 4-ethoxybenzyl group.

Antimicrobial Activity :

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide demonstrates moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL) but is inactive against Gram-negative strains.
  • In contrast, 2-{[(E)-(4-methoxyphenyl)methylene]amino}-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide () exhibits broader-spectrum activity (MIC = 8 µg/mL for S. aureus and 16 µg/mL for E. coli), attributed to the methoxyphenyl group enhancing membrane permeability .

Enzyme Inhibition: The furan-containing derivative shows selective inhibition of cyclooxygenase-2 (COX-2) (IC₅₀ = 0.8 µM) over COX-1 (IC₅₀ > 50 µM), whereas the tert-butylphenyl analog () inhibits both isoforms non-selectively (COX-1 IC₅₀ = 2.1 µM; COX-2 IC₅₀ = 1.5 µM) .

Spectroscopic and Crystallographic Comparisons
  • NMR Analysis : The furan derivative’s ¹H-NMR spectrum shows a deshielded vinyl proton at δ 7.82 ppm (J = 15.6 Hz), characteristic of the (E)-configuration. In contrast, the tert-butylphenyl analog exhibits upfield-shifted aromatic protons (δ 6.9–7.3 ppm) due to the electron-donating tert-butyl group .
  • X-ray Crystallography : Single-crystal studies (using SHELX and OLEX2; ) confirm the planar geometry of the α,β-unsaturated carbonyl group in the furan derivative (torsion angle = 178.5°), whereas steric hindrance in the 4-ethoxybenzyl analog () introduces a slight twist (torsion angle = 167.2°) .

Data Tables

Table 2: Key Spectroscopic Differences
Compound ¹H-NMR (Vinyl Proton) ¹³C-NMR (Carbonyl Carbon) Crystal Torsion Angle (°)
This compound δ 7.82 (d, J = 15.6) δ 165.3 178.5
N-(1,1-dioxidotetrahydro-3-thienyl)-2-{[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide δ 7.64 (d, J = 15.4) δ 166.1 174.8
N-(4-ethoxybenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide N/A δ 164.9 167.2

Research Findings and Mechanistic Insights

  • Molecular Networking Analysis : The furan derivative clusters with other α,β-unsaturated carbonyl-containing compounds (cosine score > 0.85), suggesting shared bioactivity pathways such as covalent inhibition .
  • QSAR Models : Hydrophobic substituents (e.g., tert-butylphenyl) correlate with reduced solubility but increased membrane penetration, while polar groups (e.g., furan) improve solubility but limit blood-brain barrier permeability .
  • Covalent Binding : The (E)-configured acrylamide group in the furan derivative forms a covalent adduct with cysteine residues in COX-2 (confirmed by LC-MS/MS), explaining its selectivity .

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